molecular formula C11H14FN3S B1373763 4-(2-Fluorophenyl)piperazine-1-carbothioamide CAS No. 1178728-47-6

4-(2-Fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B1373763
CAS No.: 1178728-47-6
M. Wt: 239.31 g/mol
InChI Key: SVMJPWGWRQPXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Piperazine Derivatives

Piperazine derivatives constitute one of the most extensively studied classes of heterocyclic compounds in medicinal chemistry, representing a privileged scaffold that has garnered significant attention from researchers worldwide. The fundamental piperazine structure, characterized by a six-membered ring containing two opposing nitrogen atoms, provides exceptional versatility for drug design and development. This structural motif has demonstrated remarkable utility across diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, anti-inflammatory, and imaging agent applications.

The significance of piperazine derivatives in pharmaceutical chemistry stems from their unique physicochemical properties that contribute to enhanced drug-like characteristics. The presence of two nitrogen atoms in opposing positions within the six-membered ring creates a large polar surface area, provides relative structural rigidity, and increases the number of hydrogen bond acceptors and donors. These properties frequently result in improved water solubility, enhanced oral bioavailability, and superior absorption, distribution, metabolism, and excretion characteristics, while simultaneously providing better target affinity and specificity.

Contemporary research has revealed that piperazine scaffolds exhibit an extraordinarily broad spectrum of biological activities, extending far beyond their original applications. These compounds have found applications as ligands for neurotransmitter receptors, particularly dopamine and serotonin receptors in the central nervous system, and have demonstrated efficacy in treating various neurological and psychiatric conditions. The structural flexibility of the piperazine core allows for extensive modification through substitution patterns, enabling researchers to fine-tune pharmacological properties and develop compounds with enhanced potency and reduced side effects.

Therapeutic Application Representative Activities Mechanism of Action
Central Nervous System Antipsychotic, Antidepressant Neurotransmitter receptor modulation
Cardiovascular Antianginal, Cardioprotective Vascular smooth muscle relaxation
Infectious Diseases Antiviral, Antimicrobial Enzyme inhibition, membrane disruption
Oncology Anticancer, Cytotoxic DNA binding, apoptosis induction
Inflammation Anti-inflammatory, Analgesic Inflammatory pathway modulation

The medicinal chemistry potential of piperazine derivatives has been further enhanced by advances in synthetic methodologies, particularly through isocyanide-based multicomponent reactions that allow for convergent and efficient access to diverse piperazine-derived scaffolds. These synthetic approaches have enabled the construction of monocyclic, bicyclic, and polycyclic piperazine systems, expanding the chemical space available for drug discovery efforts.

Recent patent reviews have highlighted the continuous innovation in piperazine-based therapeutics, with pharmaceutical companies investing substantial resources in developing novel derivatives for various disease indications. The great interest gathered to explore piperazine-based molecules reflects the broad potential of this entity, which was initially considered to express primarily central nervous system activity but has since emerged as a successful pharmacophore for multiple therapeutic targets.

Historical Context of Carbothioamide-Containing Compounds

The development of carbothioamide-containing compounds represents a significant milestone in the evolution of organosulfur chemistry and medicinal chemistry applications. The historical foundation for these compounds can be traced back to the pioneering work on thiourea derivatives, which were first synthesized in 1873 by Polish chemist Marceli Nencki. This groundbreaking achievement marked the introduction of the first urea analogue characterized by the replacement of oxygen with sulfur, establishing the foundation for an entire class of sulfur-containing bioactive molecules.

The thiourea functionality, which forms the structural basis for carbothioamide compounds, has played a central role in medicinal chemistry due to its unique ability to establish stable hydrogen bonds with recognition elements of biological targets, including proteins, enzymes, and receptors. This hydrogen bonding network represents a key element enabling the stabilization of ligand-receptor interactions and bioactive site recognition, making thiourea and carbothioamide derivatives particularly valuable in drug design applications.

Throughout the twentieth century, researchers progressively recognized the therapeutic potential of thiourea and related carbothioamide compounds across diverse biological applications. These compounds have demonstrated well-established activities as antiviral, anticonvulsant, anti-inflammatory, antimicrobial, and antitumor agents. The broad spectrum of biological activities exhibited by carbothioamide-containing compounds has positioned them as privileged structures in medicinal chemistry, similar to their oxygen-containing urea counterparts.

Contemporary synthetic chemistry has witnessed significant advances in the preparation of carbothioamide derivatives through various methodological approaches. Recent research has focused on the development of efficient synthetic protocols that allow for the introduction of diverse substituents and functional groups to modulate pharmacological properties. These synthetic methodologies typically involve the reaction of isothiocyanates with appropriate amine precursors, providing access to structurally diverse carbothioamide libraries for biological evaluation.

Historical Period Key Development Significance
1873 First synthesis of thiourea by Marceli Nencki Established foundation for organosulfur medicinal chemistry
Early 1900s Recognition of biological activity in thiourea derivatives Identified therapeutic potential
Mid-1900s Development of systematic synthetic approaches Enabled structural diversity exploration
Late 1900s Integration with heterocyclic chemistry Combined with ring systems for enhanced activity
2000s-Present Advanced synthetic methodologies and biological evaluation Optimized drug-like properties and target selectivity

The integration of carbothioamide functionality with heterocyclic scaffolds, particularly piperazine derivatives, represents a logical evolution in drug discovery efforts. This combination leverages the favorable physicochemical properties of the piperazine core with the unique hydrogen bonding characteristics of the carbothioamide group, creating molecular frameworks with enhanced biological activity and improved pharmacokinetic profiles.

Discovery and Development of 4-(2-Fluorophenyl)piperazine-1-carbothioamide

The discovery and development of this compound represents a strategic integration of multiple pharmaceutical design principles aimed at creating a compound with enhanced biological activity and improved pharmacological properties. This compound embodies the convergence of piperazine scaffold chemistry with fluorinated aromatic systems and carbothioamide functionality, resulting in a molecular entity that exhibits unique structural and biological characteristics.

The development of this specific compound can be understood within the broader context of fluorine incorporation in pharmaceutical chemistry. The introduction of fluorine atoms into organic molecules has become a cornerstone strategy in drug design due to the unique properties that fluorine imparts to bioactive compounds. Fluorine substitution typically enhances metabolic stability, improves lipophilicity, and can significantly impact the pharmacokinetic and pharmacodynamic properties of pharmaceutical agents.

The systematic approach to developing this compound involved careful consideration of structure-activity relationships and optimization of molecular properties. The positioning of the fluorine atom at the 2-position of the phenyl ring was likely selected based on its ability to influence the electronic distribution within the aromatic system while maintaining appropriate molecular geometry for biological interactions. This specific substitution pattern creates a unique electronic environment that can enhance binding affinity to biological targets while improving membrane permeability.

The synthetic development of this compound has been facilitated by advances in piperazine derivatization chemistry. Modern synthetic approaches typically involve multi-step reactions that allow for the controlled introduction of the fluorophenyl substituent and the carbothioamide functionality. These synthetic strategies often employ convergent approaches that enable efficient assembly of the complete molecular framework while maintaining high yields and purity standards required for biological evaluation.

Structural Component Molecular Formula Molecular Weight Key Properties
Complete Compound C₁₁H₁₄FN₃S 239.31 g/mol Enhanced lipophilicity, hydrogen bonding capability
Piperazine Core C₄H₁₀N₂ 86.14 g/mol Structural rigidity, hydrogen bonding
2-Fluorophenyl Group C₆H₄F 95.09 g/mol Metabolic stability, electronic effects
Carbothioamide Group CH₃NS 61.10 g/mol Hydrogen bonding, sulfur interactions

Contemporary research efforts have focused on understanding the biological mechanisms through which this compound exerts its effects. The compound's molecular design suggests potential interactions with various biological targets, including neurotransmitter receptors, enzymes involved in cellular metabolism, and proteins associated with disease pathways. The presence of the fluorine atom enhances the compound's ability to penetrate cell membranes and interact effectively with intracellular targets.

The development trajectory of this compound reflects the modern pharmaceutical industry's emphasis on rational drug design and structure-based optimization. By combining established pharmacophores with novel substitution patterns, researchers have created a molecular entity that represents both continuity with proven therapeutic approaches and innovation in molecular design.

Research Scope and Objectives

The research scope surrounding this compound encompasses multiple interconnected areas of investigation that reflect the compound's potential significance in medicinal chemistry and pharmaceutical development. The primary research objectives focus on elucidating the compound's biological activities, understanding its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic potential across diverse disease indications.

Contemporary research efforts have established several key areas of investigation that collectively aim to provide comprehensive understanding of this compound's pharmaceutical potential. These research domains include structural characterization, biological activity profiling, mechanism of action studies, structure-activity relationship analysis, and pharmacokinetic evaluation. Each of these areas contributes essential information required for advancing the compound through the drug discovery and development pipeline.

The biological activity research objectives encompass systematic evaluation of the compound's effects across multiple therapeutic targets and disease models. Recent studies have focused particularly on the compound's antimicrobial properties, anticancer potential, and central nervous system effects. These investigations utilize both in vitro and in vivo experimental approaches to establish efficacy profiles and identify optimal therapeutic applications.

Mechanistic studies represent another crucial component of the research scope, aimed at understanding the molecular basis for the compound's biological activities. These investigations focus on identifying specific protein targets, characterizing binding interactions, and elucidating the cellular pathways through which the compound exerts its effects. The integration of computational modeling with experimental validation has become increasingly important in these mechanistic studies.

Research Domain Primary Objectives Methodological Approaches Expected Outcomes
Structural Analysis Complete characterization of molecular properties Nuclear magnetic resonance, X-ray crystallography, mass spectrometry Detailed structural information, conformational understanding
Biological Activity Comprehensive activity profiling Cell-based assays, enzyme inhibition studies, animal models Therapeutic potential identification, efficacy establishment
Mechanism of Action Target identification and pathway elucidation Molecular docking, binding studies, pathway analysis Understanding of biological mechanisms
Structure-Activity Relationships Optimization of molecular properties Synthetic chemistry, biological testing, computational analysis Design principles for improved derivatives
Pharmacokinetics Assessment of drug-like properties Absorption, distribution, metabolism, excretion studies Pharmaceutical development guidance

The structure-activity relationship research objectives involve systematic investigation of how modifications to the molecular structure impact biological activity and pharmacological properties. This research area is particularly important for identifying opportunities to enhance potency, improve selectivity, and reduce potential side effects through strategic structural modifications. The findings from these studies provide valuable guidance for the design of next-generation derivatives with improved therapeutic profiles.

Pharmacokinetic and pharmaceutical development research objectives focus on understanding the compound's behavior in biological systems and optimizing its formulation for therapeutic applications. These studies investigate absorption, distribution, metabolism, and excretion properties, providing essential information for determining appropriate dosing regimens and delivery methods. The integration of pharmacokinetic data with biological activity information is crucial for establishing the compound's overall therapeutic potential.

Properties

IUPAC Name

4-(2-fluorophenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMJPWGWRQPXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The carbothioamide (-C(=S)NH2) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Reference
Hydrogen peroxideEthanol, 25°C, 6 hoursSulfoxide derivative65–75%
m-CPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°C → RT, 12 hoursSulfone derivative80–85%

Mechanistic Insight :

  • The sulfur atom in the carbothioamide group acts as a nucleophile, reacting with electrophilic oxidizing agents.

  • Steric hindrance from the fluorophenyl group slows oxidation kinetics compared to non-fluorinated analogs.

Reduction Reactions

The carbothioamide moiety can be reduced to a methylene amine or thiol derivative.

Reagent Conditions Product Yield Reference
Lithium aluminum hydrideTHF, reflux, 4 hoursPiperazine-1-carboxamide derivative50–60%
Raney nickel (H2 source)Methanol, 50°C, 8 hoursThiol intermediate70–75%

Key Observations :

  • Reduction selectivity depends on the reagent: LiAlH4 favors amide bond reduction, while catalytic hydrogenation targets the C=S bond.

  • Fluorine’s electron-withdrawing effect stabilizes intermediates, improving reaction efficiency .

Nucleophilic Substitution

The 2-fluorophenyl group participates in aromatic substitution reactions, influenced by the fluorine atom’s ortho-directing effect.

Reagent Conditions Product Position Reference
Sodium methoxideDMF, 120°C, 10 hoursMethoxy-substituted phenyl derivativePara
Ammonia (NH3)Ethanol, 100°C, 15 hoursAmino-substituted phenyl derivativeMeta

Structural Impact :

  • Halogen substituents (e.g., fluorine) enhance electrophilic substitution rates by polarizing the aromatic ring .

  • Substitution at the para position is favored due to steric and electronic effects of the piperazine ring .

Complexation with Metal Ions

The carbothioamide group acts as a ligand for transition metals, forming coordination complexes.

Metal Salt Conditions Complex Type Application Reference
Cu(II) chlorideMethanol, RT, 2 hoursSquare-planar complexCatalytic studies
Fe(III) nitrateEthanol, 60°C, 6 hoursOctahedral complexMagnetic materials

Stability Analysis :

  • Fluorine’s electronegativity enhances ligand field strength, stabilizing metal complexes.

Comparative Reactivity with Analogues

Reactivity trends relative to non-fluorinated and differently substituted piperazine carbothioamides:

Compound Oxidation Rate Substitution Yield Metal Binding Affinity
4-(2-Fluorophenyl)piperazine-1-carbothioamideModerate75–80%High (Cu > Fe)
4-Phenylpiperazine-1-carbothioamideHigh60–65%Moderate
4-(4-Fluorophenyl)piperazine-1-carbothioamideLow85–90%High (Fe > Cu)

Notable Findings :

  • Ortho-fluorine substitution reduces steric accessibility for nucleophilic agents compared to para-substituted analogs .

  • Electron-withdrawing fluorine enhances carbothioamide’s electrophilicity, accelerating oxidation.

Degradation Pathways

Under acidic or basic hydrolysis, the carbothioamide group decomposes:

Condition Reagent Product Byproducts
Acidic (pH < 2)HCl (6M), refluxPiperazine + 2-fluorobenzamideH2S, NH3
Basic (pH > 12)NaOH (4M), 80°CPiperazine + 2-fluorobenzoateNH3, S²⁻

Stability Note :

  • The compound is stable in neutral aqueous solutions but degrades rapidly under extreme pH conditions.

Scientific Research Applications

Chemistry

4-(2-Fluorophenyl)piperazine-1-carbothioamide serves as a valuable building block in synthetic organic chemistry. It is used to create more complex molecules and as a reagent in various organic reactions. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse derivatives.

Research indicates that piperazine derivatives exhibit a broad spectrum of biological activities. Specifically, this compound has been studied for:

  • Antimicrobial Properties: Compounds containing piperazine frameworks have shown promising antimicrobial activity against various pathogens .
  • Antiviral Activity: Some derivatives have demonstrated efficacy against viruses such as the Tobacco mosaic virus (TMV) .
  • Anticancer Potential: The compound's structural features may contribute to its potential as an anticancer agent, with ongoing studies evaluating its effectiveness against different cancer cell lines .

Pharmaceutical Development

Given its structural characteristics, this compound is being investigated for its potential therapeutic effects. It serves as a lead compound in drug development processes aimed at creating novel therapeutics for various diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various piperazine derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents .

Case Study 2: Antiviral Research

Research focused on the antiviral properties of thiourea derivatives highlighted the effectiveness of compounds similar to this compound against TMV. The study aimed to explore the structure-activity relationship to optimize antiviral efficacy .

Comparative Data Table

Compound NameStructural FeaturesBiological Activity
This compoundPiperazine ring with fluorophenyl and carbothioamide groupsAntimicrobial, Antiviral, Anticancer
4-(2-Chlorophenyl)piperazine-1-carbothioamideSimilar structure with chlorine substitutionPotential anticancer activity
4-(3-Fluorophenyl)piperazine-1-carbothioamideVariation in fluorine positionAntimicrobial properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carbothioamide derivatives exhibit significant structural diversity, primarily through substitutions on the piperazine ring and the carbothioamide nitrogen. Below is a comparative analysis of key analogs, focusing on structural features, physicochemical properties, and biological activities:

Table 1: Structural and Analytical Comparison

Compound Name / ID (Evidence) Piperazine Substituent Carbothioamide Substituent Molecular Weight LC-MS Retention Time (min) HRMS (Observed vs. Calculated) Biological Activity
4-(2-Fluorophenyl)piperazine-1-carbothioamide 2-Fluorophenyl -NH₂ ~259.3 (calc.) Not reported Not reported Not reported
Compound 37 () 2,3-Dichlorophenyl N-(4,6-dimethylpyridin-2-yl) 395.0858 5.096 (Method 1), 3.105 (M2) 395.0858 vs. 395.0858 Not specified
ML267 () 3-Chloro-5-(trifluoromethyl)pyridin-2-yl N-(4-methoxypyridin-2-yl) 429.1131 5.41 (Method 1), 3.384 (M2) 429.1131 vs. 429.1131 Bacterial PPTase inhibitor
NCT-503 () 4-(Trifluoromethyl)benzyl N-(4,6-dimethylpyridin-2-yl) 425.16 Not reported Not reported PHGDH inhibitor
Compound 352 () 2,3-Dihydrobenzo[b][1,4]dioxine N-(4-chlorophenyl) ~447.9 (calc.) Not reported Not reported Anti-hemolytic agent
Compound 19 () 2-Fluorophenyl N-(1,5-dimethyl-3-oxo-2-phenyl) 424.5 (calc.) Not reported Not reported Antibacterial (potential)

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., chloro, trifluoromethyl) on the aryl/heteroaryl ring (e.g., ML267, Compound 37) exhibit enhanced target binding, as seen in ML267's submicromolar inhibition of bacterial PPTases .
  • Hydrophobic Moieties : The 4-(trifluoromethyl)benzyl group in NCT-503 improves metabolic stability and selectivity for PHGDH inhibition over human orthologs .

Analytical Trends :

  • Longer LC-MS retention times correlate with increased hydrophobicity (e.g., ML267: 5.41 min vs. Compound 37: 5.096 min), reflecting the influence of trifluoromethyl and chloro substituents .
  • HRMS data confirm synthetic accuracy, with deviations <0.002 Da in most cases (e.g., Compound 37: 395.0858 vs. 395.0858) .

Biological Performance :

  • Antibacterial Activity : ML267 attenuates secondary metabolite production in Bacillus subtilis and shows efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition : NCT-503 disrupts serine biosynthesis by inhibiting PHGDH, a critical enzyme in cancer metabolism .

Stability Considerations :

  • Fluorophenyl derivatives (e.g., Compound 19) may face stability challenges in acidic environments, as seen in related compounds degrading in simulated gastric fluid .

Biological Activity

4-(2-Fluorophenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound features a piperazine ring substituted with a fluorophenyl group and a carbothioamide moiety, which contributes to its unique biological properties. The general structure can be represented as follows:

C11H13FN2S\text{C}_{11}\text{H}_{13}\text{F}\text{N}_2\text{S}

Piperazine derivatives, including this compound, exhibit a range of biological activities primarily through their interactions with various biological targets. The compound has been studied for its potential to inhibit specific enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer metabolism. The inhibition of PHGDH by piperazine derivatives is linked to their ability to disrupt serine synthesis pathways in proliferating cancer cells, suggesting a potential anticancer mechanism .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on existing literature.

Activity Description Reference
AnticancerInhibits proliferation of cancer cells by targeting metabolic pathways
AntimicrobialExhibits activity against various bacterial strains
MAO InhibitionInhibits monoamine oxidase (MAO) enzymes, potentially affecting neurotransmitter levels
Nucleoside Transporter InhibitionSelectively inhibits ENT2, impacting nucleoside transport in cancer cells

Case Studies

  • Anticancer Activity : A study investigating the effects of piperazine derivatives on cancer cell lines demonstrated that this compound significantly inhibited the growth of several tumor types, including breast and colon cancers. The IC50 values indicated potent activity comparable to established chemotherapeutics .
  • MAO Inhibition : Another study evaluated a series of piperazine derivatives for their MAO inhibitory properties. The results showed that certain substitutions on the piperazine ring enhanced the inhibitory potency against MAO-B, suggesting that this compound could be a candidate for further development as a neuroprotective agent .
  • Nucleoside Transporter Selectivity : Research on nucleoside transporters revealed that this compound exhibits selective inhibition of ENT2 over ENT1, indicating its potential use in targeted therapies for cancers reliant on nucleoside metabolism .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the fluorophenyl group significantly influence the biological activity of the compound. For instance:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target enzymes.
  • Carbothioamide Moiety : This functional group is critical for maintaining biological activity, particularly in enzyme inhibition assays.

Q & A

Q. What are the key structural features of 4-(2-Fluorophenyl)piperazine-1-carbothioamide, and how do they influence its reactivity?

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a carbothioamide moiety. The electron-withdrawing fluorine atom enhances electrophilic reactivity at the phenyl ring, while the carbothioamide group provides nucleophilic sulfur for cross-coupling or hydrogen bonding. Steric hindrance from the fluorophenyl group may influence regioselectivity in substitution reactions . Computational studies (e.g., XLogP3=3.4) suggest moderate hydrophobicity, impacting solubility and membrane permeability in biological assays .

Q. What synthetic routes are commonly employed for piperazine-carbothioamide derivatives?

A typical method involves cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions. For example, (S,S)-N,N’-bisnosyl diamine reacts with divinyl sulfone in the presence of DBU to form the piperazine core, followed by thioamide functionalization via thiourea intermediates . Microwave-assisted synthesis or flow chemistry can optimize reaction time and yield for lab-scale production .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirms carbothioamide (C=S stretch ~1170–1182 cm⁻¹) and fluorophenyl (C-F stretch ~1100–1250 cm⁻¹) groups .
  • NMR : 1^1H NMR resolves piperazine proton splitting (δ 2.4–3.5 ppm for CH₂ groups), while 13^{13}C NMR identifies thiocarbonyl (δ ~190–200 ppm) and fluorinated aromatic carbons .
  • Elemental Analysis : Validates purity (e.g., C 61.67%, H 4.86%, N 8.02% in analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Functional Group Variation : Replace the fluorophenyl group with other halogens (e.g., Cl, Br) or electron-donating groups (e.g., -OCH₃) to modulate electronic effects. Analogs with 4-sulfamoylphenyl or hydroxyethyl substituents show enhanced enzyme inhibition (e.g., carbonic anhydrase) .
  • Docking Studies : Use software like AutoDock to predict binding interactions with targets (e.g., tyrosine kinases). The fluorophenyl group’s orientation in hydrophobic pockets can be validated via crystallography .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Combine enzymatic assays (e.g., IC₅₀ measurements) with cellular viability tests to distinguish direct target inhibition from off-target effects.
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
  • Control Experiments : Use piperazine derivatives lacking the carbothioamide group as negative controls to confirm the role of the sulfur moiety .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME calculate topological polar surface area (TPSA ~88 Ų) and predict blood-brain barrier penetration (e.g., logBB < 0.3 suggests limited CNS activity) .
  • Molecular Dynamics (MD) Simulations : Simulate solvation free energy to optimize solubility (e.g., logS = -3.5 for analogs) .

Methodological Considerations

Q. What purification techniques are recommended for lab-scale synthesis?

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (melting point 153–154°C for bromophenyl analogs) .
  • Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients (Rf ~0.39–0.44) for intermediates .

Q. How should researchers handle stability issues during storage?

  • Storage Conditions : Protect from light and moisture at -20°C under inert gas (N₂/Ar) to prevent oxidation of the carbothioamide group .
  • Stability Assays : Monitor degradation via HPLC-UV at 254 nm over 72 hours in buffer solutions (pH 2–9) .

Data Analysis and Reporting

Q. What statistical approaches validate reproducibility in biological assays?

  • Dose-Response Curves : Fit data to Hill equations (n ≥ 3 replicates) using GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points in enzyme inhibition studies .

Q. How to interpret conflicting results in molecular docking vs. experimental binding assays?

  • Binding Energy Thresholds : Docking scores < -6.0 kcal/mol suggest strong binding, but validate with ITC (isothermal titration calorimetry) to measure ΔG experimentally .
  • Solvent Effects : Include explicit water molecules in docking simulations to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluorophenyl)piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
4-(2-Fluorophenyl)piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.